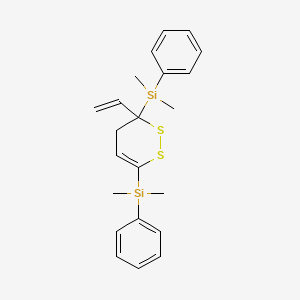
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- is a complex organosilicon compound characterized by the presence of a silane core bonded to a 3-ethenyl-3,4-dihydro-1,2-dithiin moiety and two dimethylphenyl groups. This compound is notable for its unique structural features, which include a dithiin ring and vinyl groups, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- typically involves the use of organolithium reagents. One common approach is to use an organolithium reagent containing a 5,6-dihydro-1,4-dithiin moiety as a homologating agent. This reagent can be employed in a step-by-step approach or a tandem process to build up the desired compound. The reaction conditions often involve mild temperatures and the use of protective groups to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of the organolithium reagent followed by its reaction with appropriate electrophilic species. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithiin ring to a more saturated form.
Substitution: The vinyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can be further functionalized for use in more complex chemical syntheses.
Aplicaciones Científicas De Investigación
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- has a wide range of scientific research applications:
Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- involves its interaction with specific molecular targets and pathways. The dithiin ring and vinyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
3-Vinyl-1,2-dithiacyclohex-5-ene: This compound shares the dithiin ring structure but lacks the silane core and dimethylphenyl groups.
(3-Vinyl-3,4-dihydro-1,2-dithiine-3,6-diyl)bis(trimethylsilane): Similar in structure but with trimethylsilane groups instead of dimethylphenyl groups.
Uniqueness
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- is unique due to its combination of a silane core, dithiin ring, and vinyl groups. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its analogs.
Propiedades
Número CAS |
562810-42-8 |
|---|---|
Fórmula molecular |
C22H28S2Si2 |
Peso molecular |
412.8 g/mol |
Nombre IUPAC |
[3-[dimethyl(phenyl)silyl]-3-ethenyl-4H-dithiin-6-yl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C22H28S2Si2/c1-6-22(26(4,5)20-15-11-8-12-16-20)18-17-21(23-24-22)25(2,3)19-13-9-7-10-14-19/h6-17H,1,18H2,2-5H3 |
Clave InChI |
IWRSXAVOIXRRPY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CCC(SS1)(C=C)[Si](C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14239176.png)
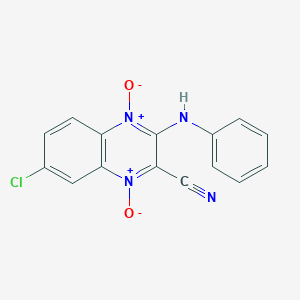
![1,5-Dinitro-3-azabicyclo[3.3.1]nonane](/img/structure/B14239188.png)
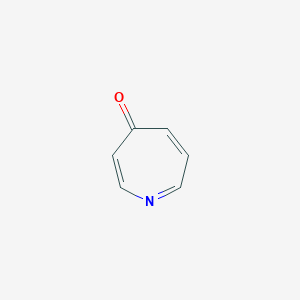


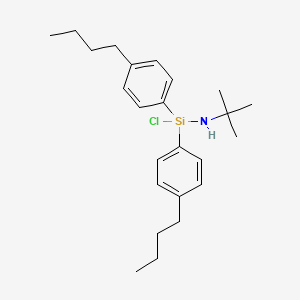

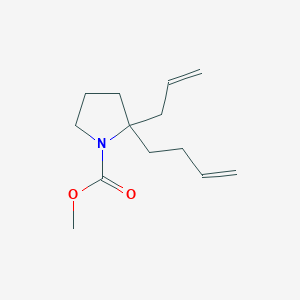

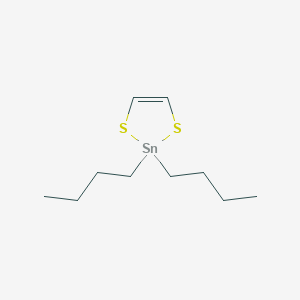
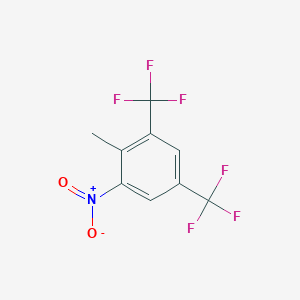
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
